molecular formula C14H20N2O9S2 B157214 Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine CAS No. 131068-49-0

Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine

Cat. No. B157214
M. Wt: 424.5 g/mol
InChI Key: SPIFUBACRDHOKS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine, commonly known as Sulfo-SBED, is a chemical compound used in scientific research for protein labeling and identification. It is a water-soluble, heterobifunctional crosslinker that contains a succinimidyl ester and a maleimide group. Sulfo-SBED has gained popularity in recent years due to its ability to selectively label proteins in complex mixtures and its compatibility with mass spectrometry analysis.

Mechanism Of Action

Sulfo-SBED works by selectively labeling proteins through the succinimidyl ester and maleimide groups. The succinimidyl ester group reacts with primary amines on the protein surface, while the maleimide group reacts with thiol groups on cysteine residues. This results in the formation of a covalent bond between the protein and Sulfo-SBED, which can be easily detected and analyzed.

Biochemical And Physiological Effects

Sulfo-SBED is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that the labeling of proteins with Sulfo-SBED can alter their function and activity, which may have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sulfo-SBED is its ability to selectively label proteins in complex mixtures. This makes it an ideal tool for proteomics studies, where the identification of specific proteins can be challenging. Sulfo-SBED is also compatible with mass spectrometry analysis, which allows for the accurate identification and quantification of labeled proteins.
One limitation of Sulfo-SBED is its cost, which can be prohibitive for some research groups. Additionally, the labeling of proteins with Sulfo-SBED can alter their function and activity, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of Sulfo-SBED in scientific research. One area of interest is the development of new crosslinkers that are more selective and efficient than Sulfo-SBED. Another area of interest is the application of Sulfo-SBED in the study of protein-protein interactions in living cells. Finally, the use of Sulfo-SBED in the development of new therapeutics and diagnostic tools is an exciting area of research that holds great promise for the future.

Synthesis Methods

The synthesis of Sulfo-SBED involves a multi-step process that begins with the reaction between N-hydroxysuccinimide (NHS) and N-acetylcysteine to form N-acetylcysteine-N-hydroxysuccinimide (NHS-AC). NHS-AC is then reacted with 3-(acetylthio)-3-methylbutyric anhydride to produce N-acetylcysteine-N-(3-(acetylthio)-3-methylbutyryl) succinimide (AC-SMBS). Finally, the maleimide group is introduced by reacting AC-SMBS with N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP) to yield Sulfo-SBED.

Scientific Research Applications

Sulfo-SBED is widely used in scientific research for protein labeling and identification. It is particularly useful in proteomics studies, where it is used to selectively label proteins in complex mixtures for mass spectrometry analysis. Sulfo-SBED has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins for further analysis.

properties

CAS RN

131068-49-0

Product Name

Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine

Molecular Formula

C14H20N2O9S2

Molecular Weight

424.5 g/mol

IUPAC Name

(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid

InChI

InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1

InChI Key

SPIFUBACRDHOKS-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O

SMILES

CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O

Canonical SMILES

CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O

Other CAS RN

131068-49-0

synonyms

SATMBBA
sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.